molecular formula C13H13NO B8011543 4-Amino-4'-methyl-[1,1'-biphenyl]-3-ol

4-Amino-4'-methyl-[1,1'-biphenyl]-3-ol

Cat. No.: B8011543
M. Wt: 199.25 g/mol
InChI Key: DEKCJFVPAKHVFE-UHFFFAOYSA-N
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Description

4-Amino-4’-methyl-[1,1’-biphenyl]-3-ol is a biphenyl derivative, which consists of two benzene rings connected at the 1,1’ position. This compound is notable for its functional groups, including an amino group at the 4-position and a hydroxyl group at the 3-position on one benzene ring, and a methyl group at the 4’-position on the other benzene ring. Biphenyl derivatives are significant in organic chemistry due to their presence in various biologically active compounds and their applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4’-methyl-[1,1’-biphenyl]-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. This reaction is known for its mild conditions and functional group tolerance .

For instance, the synthesis might start with the preparation of 4-bromo-4’-methyl-[1,1’-biphenyl]-3-ol, which can then be coupled with an aryl boronic acid under Suzuki–Miyaura conditions to introduce the amino group. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of biphenyl derivatives often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The process may include continuous flow reactors to enhance reaction rates and yields. Additionally, the use of recyclable palladium catalysts and green solvents is becoming more common to improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4’-methyl-[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-4’-methyl-[1,1’-biphenyl]-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-4’-methyl-[1,1’-biphenyl]-3-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-[1,1’-biphenyl]-3-ol: Lacks the methyl group at the 4’-position.

    4-Methyl-[1,1’-biphenyl]-3-ol: Lacks the amino group at the 4-position.

    4-Amino-4’-methyl-[1,1’-biphenyl]: Lacks the hydroxyl group at the 3-position.

Uniqueness

4-Amino-4’-methyl-[1,1’-biphenyl]-3-ol is unique due to the presence of both amino and hydroxyl groups, which provide multiple sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

2-amino-5-(4-methylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-2-4-10(5-3-9)11-6-7-12(14)13(15)8-11/h2-8,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKCJFVPAKHVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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